

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide

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N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated aromatic amide with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, including available physicochemical data, and outlines detailed experimental protocols for its synthesis, purification, and analysis based on established methodologies for structurally related compounds. Furthermore, this document explores potential biological activities and associated signaling pathways, drawing inferences from similar chemical structures, to guide future research and drug development efforts.

Chemical Properties

N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide, with the CAS number 121806-48-2, possesses a molecular formula of $C_8H_4Cl_2F_3NO$ and a molecular weight of 258.02 g/mol ^[1] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and extrapolated from closely related analogs.

Physicochemical Data

Quantitative data for **N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide** and a structurally similar compound, N-(3-chlorophenyl)-2,2,2-trifluoroacetamide, are presented below for comparative purposes. The data for the latter can serve as a useful estimation for the target compound's properties.

Property	N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide (Computed/Predicted)	N-(3-chlorophenyl)-2,2,2-trifluoroacetamide (Experimental/Predicted)
CAS Number	121806-48-2	40410-54-6
Molecular Formula	C ₈ H ₄ Cl ₂ F ₃ NO	C ₈ H ₅ ClF ₃ NO
Molecular Weight	258.02 g/mol	223.58 g/mol
Melting Point	Data not available	68-70 °C
Boiling Point	Data not available	273.1 ± 40.0 °C (Predicted)
Solubility	Expected to be soluble in organic solvents. Water solubility is likely low.	Data not available

Spectroscopic Data

Detailed experimental spectra for **N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide** are not readily available. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

- ¹H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. An additional broad singlet for the amide proton (N-H) would likely appear further downfield.
- ¹³C NMR:** The carbon NMR spectrum will display signals for the eight distinct carbon atoms. The trifluoromethyl group's carbon will be a quartet due to coupling with the fluorine atoms.

The carbonyl carbon will appear in the range of 150-160 ppm. Six signals are expected in the aromatic region.

- FTIR: The infrared spectrum will be characterized by a prominent C=O stretching vibration for the amide group (around 1680-1720 cm^{-1}). An N-H stretching band will be present in the region of 3200-3400 cm^{-1} . C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be observed.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at m/z 257, with characteristic isotopic peaks for the two chlorine atoms ($M+2$ and $M+4$). Fragmentation will likely involve the loss of the trifluoroacetyl group and cleavage of the amide bond.

Experimental Protocols

While a specific, validated protocol for the synthesis of **N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide** is not detailed in the available literature, a general and reliable method can be proposed based on standard organic synthesis techniques.

Synthesis

A common method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline with an activated carboxylic acid derivative.

Reaction: Acylation of 2,3-dichloroaniline with trifluoroacetic anhydride.

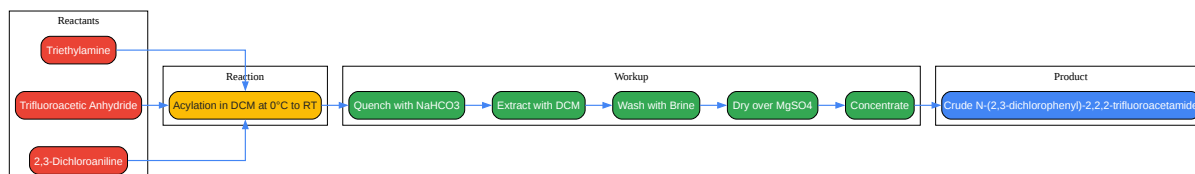
Reagents and Materials:

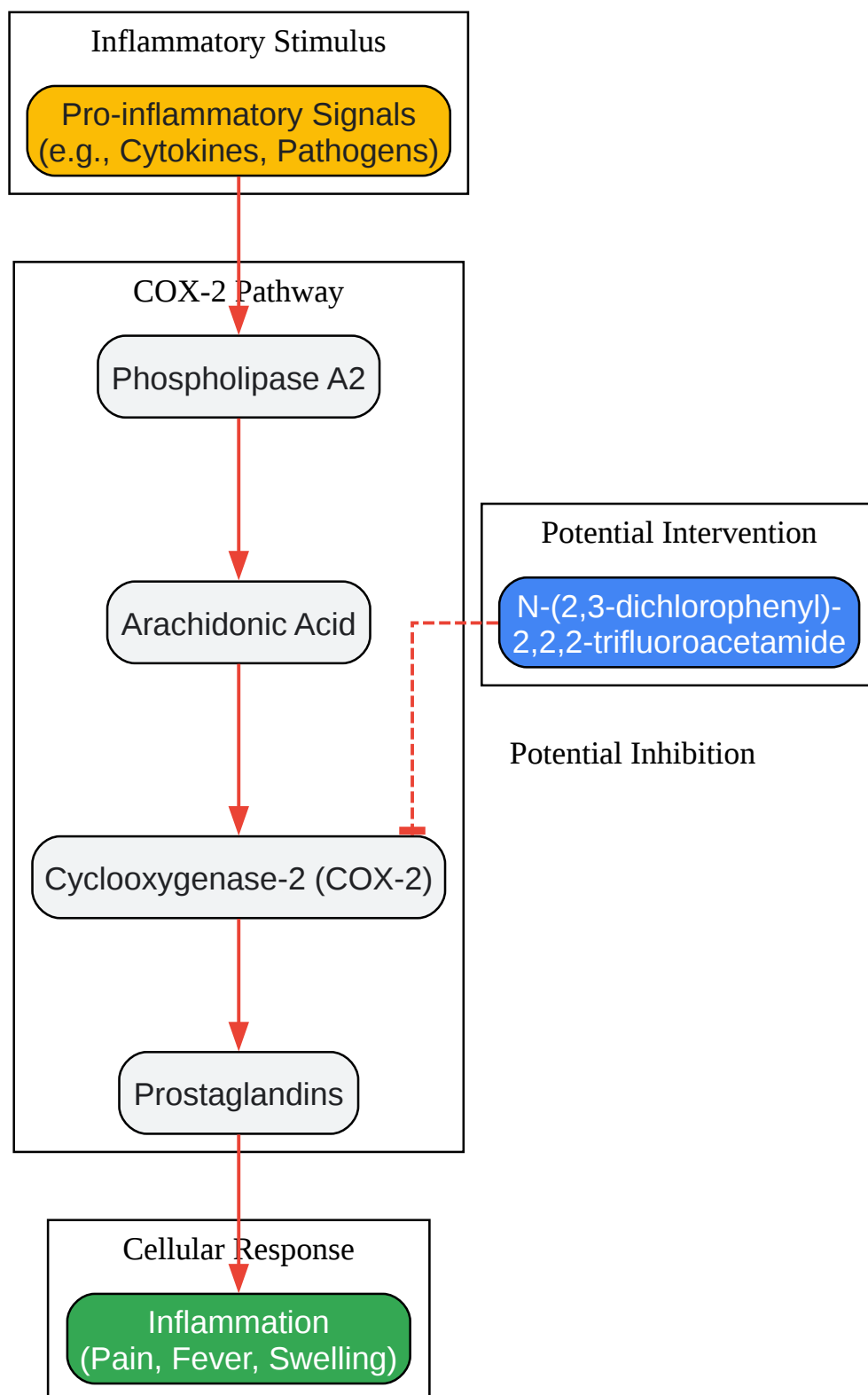
- 2,3-dichloroaniline
- Trifluoroacetic anhydride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or pyridine as a base
- Saturated aqueous sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.

Procedure:

- In a clean, dry round-bottom flask, dissolve 2,3-dichloroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.



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References

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- To cite this document: BenchChem. [N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179200#n-2-3-dichlorophenyl-2-2-2-trifluoroacetamide-chemical-properties\]](https://www.benchchem.com/product/b179200#n-2-3-dichlorophenyl-2-2-2-trifluoroacetamide-chemical-properties)

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